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molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No. B8583384
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094860B2

Procedure details

24 Parts of maleimide (manufactured by Aldrich Corporation), 21 parts of 35% HCOH (manufactured by Wako Pure Chemical Industries, Ltd.) and 0.7 parts of a 5% aqueous NaOH solution are placed in a reactor and reacted at 40° C. for 2 hours. As a result, a white crystal of hydroxymethylmaleimide precipitates. This white crystal is filtered under reduced pressure and then dried at normal temperature under vacuum. The crude crystal of hydroxymethylmaleimide obtained in this manner is recrystallized from ethyl acetate to obtain 22 parts of hydroxymethylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9].[OH-].[Na+]>>[OH:9][CH2:8][C:2]1[C:1]([NH:5][C:4](=[O:6])[CH:3]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
As a result, a white crystal of hydroxymethylmaleimide precipitates
FILTRATION
Type
FILTRATION
Details
This white crystal is filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried at normal temperature under vacuum

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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